molecular formula C17H13N3O3S B2714270 N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1328088-87-4

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2714270
CAS No.: 1328088-87-4
M. Wt: 339.37
InChI Key: ZOBTWAFBFWKQDL-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzodioxole group. The final step involves coupling the thiazole derivative with pyridine-4-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole and thiazole moieties are particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
  • N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-5-carboxamide

Uniqueness

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxamide group on the pyridine ring significantly influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-10-15(12-2-3-13-14(8-12)23-9-22-13)19-17(24-10)20-16(21)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBTWAFBFWKQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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